
7-Chloro-5-(pyridin-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-5-(piridin-3-il)quinolina es un compuesto aromático heterocíclico que presenta un núcleo de quinolina con un átomo de cloro en la posición 7 y un grupo piridin-3-il en la posición 5. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Cloro-5-(piridin-3-il)quinolina generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la condensación de 3-aminopiridina con 2-clorobenzaldehído, seguido de la ciclización en presencia de un catalizador adecuado . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o tetrahidrofurano y pueden requerir calentamiento para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de 7-Cloro-5-(piridin-3-il)quinolina puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Cloro-5-(piridin-3-il)quinolina puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Sustitución: El átomo de cloro en la posición 7 se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila generalmente involucran reactivos como amida de sodio o tiourea.
Principales productos formados
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-5-(piridin-3-il)quinolina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. La estructura del compuesto le permite interactuar con varias vías biológicas, convirtiéndolo en una molécula versátil para aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
Cloroquina: Un medicamento antimalárico conocido con una estructura de quinolina similar.
Camptotecina: Un agente anticancerígeno que también presenta un núcleo de quinolina.
Mepacrina: Otro medicamento antimalárico con similitudes estructurales.
Singularidad
7-Cloro-5-(piridin-3-il)quinolina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de un átomo de cloro y un grupo piridin-3-il lo convierte en un andamio valioso para el desarrollo de nuevos agentes terapéuticos .
Propiedades
Número CAS |
648896-74-6 |
|---|---|
Fórmula molecular |
C14H9ClN2 |
Peso molecular |
240.69 g/mol |
Nombre IUPAC |
7-chloro-5-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H |
Clave InChI |
PMTFSOTZOCGIQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


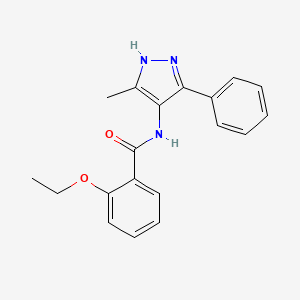
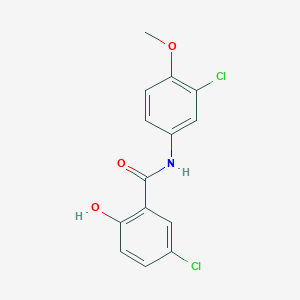
![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
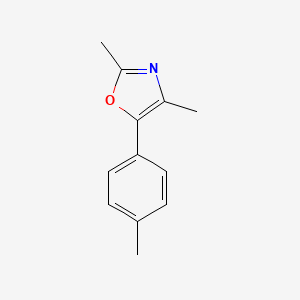
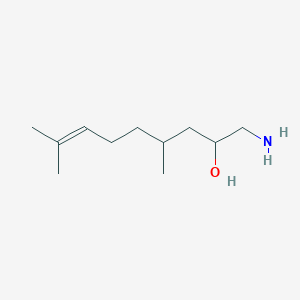
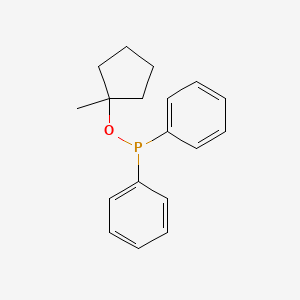



![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)
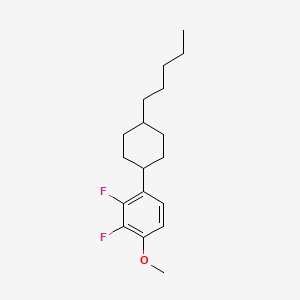
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
